molecular formula C24H22N6OS B4694755 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acetamide

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acetamide

Cat. No.: B4694755
M. Wt: 442.5 g/mol
InChI Key: BSYUXYHLKQBFCD-UHFFFAOYSA-N
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Description

2-(4-Amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with an amino group at position 4 and a phenyl group at position 3. The triazole ring is connected via a thioether linkage to an acetamide moiety, which is further attached to a 9-ethylcarbazol-3-yl group. This structural motif combines the pharmacophoric features of triazoles (known for diverse bioactivities) and carbazole derivatives (associated with anticancer and anti-inflammatory properties). The compound’s design aims to optimize interactions with biological targets through hydrogen bonding (via the amino group) and hydrophobic interactions (via the phenyl and carbazole groups) .

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6OS/c1-2-29-20-11-7-6-10-18(20)19-14-17(12-13-21(19)29)26-22(31)15-32-24-28-27-23(30(24)25)16-8-4-3-5-9-16/h3-14H,2,15,25H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYUXYHLKQBFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl): Chlorine substitutions (as in ) enhance lipophilicity and may improve membrane permeability but could reduce solubility.
  • Carbazole vs. Simpler Aromatics : Compounds lacking the 9-ethylcarbazole moiety (e.g., 9d ) exhibit lower molecular complexity and may have reduced bioavailability due to decreased planarity and stacking interactions.

Anti-Exudative Activity

A study on 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (10 mg/kg) demonstrated 40–60% inhibition of inflammation in carrageenan-induced edema models, comparable to diclofenac sodium (8 mg/kg) . The target compound’s phenyl substitution (vs. furan) may improve metabolic stability but requires empirical validation.

Anticancer Potential

While direct data on the target compound is unavailable, structurally related N-(phenylcarbamothioyl)benzamide derivatives (e.g., ) showed IC₅₀ values of 2–8 μM against breast cancer (MCF-7) cells. The 9-ethylcarbazole group in the target compound may enhance DNA intercalation or topoisomerase inhibition, as seen in carbazole-based drugs like ellipticine.

Physicochemical Properties

Melting Points and Solubility

  • Fluorophenyl Analogs (9d, 9e) : Melting points range from 206–220°C , suggesting moderate solubility in polar solvents.
  • Ethyl-Substituted Triazole (): Molecular weight 445.5 g/mol; the ethyl group may reduce melting point (via steric hindrance) compared to amino-substituted analogs.

Molecular Weight and LogP

  • The target compound’s estimated molecular weight is ~460–480 g/mol (based on ), within the acceptable range for oral bioavailability.
  • LogP values for chloro-substituted analogs are likely >3.5 (high lipophilicity), whereas furan-containing derivatives () may have LogP ~2.8–3.2.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acetamide

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